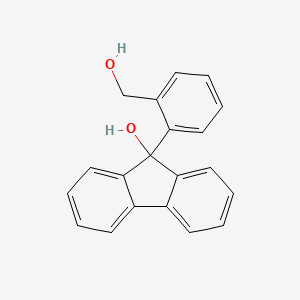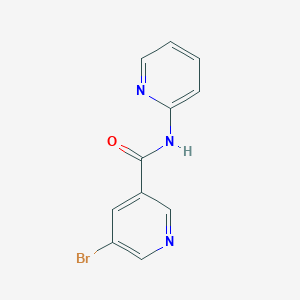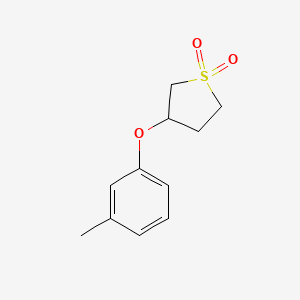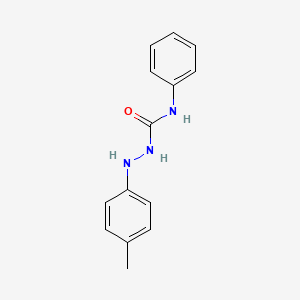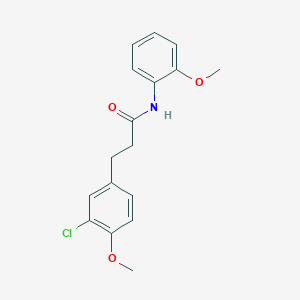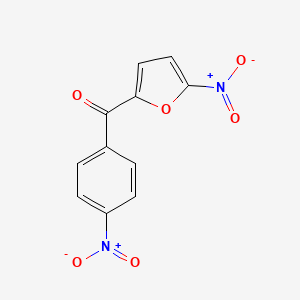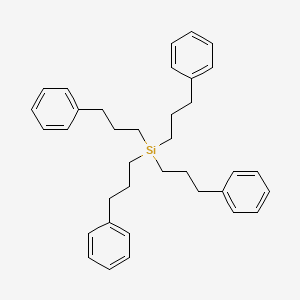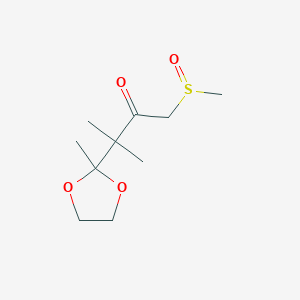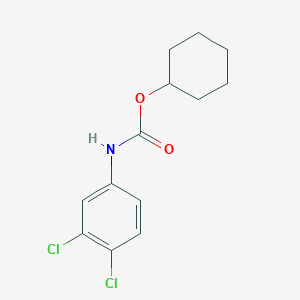
Isobutyltriphenylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isobutyltriphenylsilane is an organosilicon compound with the molecular formula C22H24Si. It is a silane derivative where the silicon atom is bonded to three phenyl groups and one isobutyl group. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Isobutyltriphenylsilane can be synthesized through several methods. One common method involves the reaction of triphenylsilane with isobutyl chloride in the presence of a base such as sodium hydride. The reaction typically takes place in an inert atmosphere, such as nitrogen, to prevent oxidation. The reaction conditions include a temperature range of 60-80°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of larger reactors and more efficient catalysts to increase yield and reduce production time. The process may also include purification steps such as distillation or recrystallization to obtain a high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
Isobutyltriphenylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The isobutyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or alkyl halides can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Reduced organic compounds.
Substitution: Various substituted silanes depending on the reagents used.
Aplicaciones Científicas De Investigación
Isobutyltriphenylsilane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty polymers and as a component in high-performance materials.
Mecanismo De Acción
The mechanism by which isobutyltriphenylsilane exerts its effects depends on the specific application. In organic synthesis, it acts as a hydride donor or a radical initiator. The silicon atom in the compound can form strong bonds with oxygen and fluorine, making it useful in various chemical transformations. The molecular targets and pathways involved include interactions with organic substrates and catalysts to facilitate desired reactions.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylsilane: Similar structure but lacks the isobutyl group.
Isobutyltriethoxysilane: Contains ethoxy groups instead of phenyl groups.
Diphenylsilane: Contains two phenyl groups instead of three.
Uniqueness
Isobutyltriphenylsilane is unique due to the presence of both isobutyl and phenyl groups, which impart distinct chemical properties. The combination of these groups allows for versatile reactivity and makes it suitable for a wide range of applications in research and industry.
Propiedades
Fórmula molecular |
C22H24Si |
|---|---|
Peso molecular |
316.5 g/mol |
Nombre IUPAC |
2-methylpropyl(triphenyl)silane |
InChI |
InChI=1S/C22H24Si/c1-19(2)18-23(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17,19H,18H2,1-2H3 |
Clave InChI |
SFWOBZUKRWOLNC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[(E)-(2-phenylhydrazono)methyl]phenyl}acetamide](/img/structure/B11948092.png)
